4-(Hydroxymethyl)furan-2-carboxylic acid
Overview
Description
4-(Hydroxymethyl)furan-2-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 2-position. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a compound derived from biomass.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural. This process typically involves the use of oxidizing agents such as nitric acid, potassium permanganate, or oxygen in the presence of catalysts like platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the oxidation process .
Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic oxidation of 5-hydroxymethylfurfural using air or oxygen as the oxidant. This method is preferred due to its cost-effectiveness and scalability. The process is carried out in reactors designed to handle the exothermic nature of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,5-furandicarboxylic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)furan-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,5-furandicarboxylic acid.
Reduction: 4-(hydroxymethyl)furan-2-methanol.
Substitution: Depending on the nucleophile, various substituted furans can be formed.
Scientific Research Applications
4-(Hydroxymethyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable plastics and other sustainable materials.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)furan-2-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl and carboxylic acid groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic chemistry. Molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
5-Hydroxymethylfurfural: A precursor to 4-(Hydroxymethyl)furan-2-carboxylic acid, it is also derived from biomass and has similar reactivity.
2,5-Furandicarboxylic Acid: A product of the oxidation of this compound, it is used in the production of biodegradable plastics.
Furfural: Another furan derivative, it is used as a starting material for various chemical syntheses.
Uniqueness: this compound is unique due to its dual functional groups, which provide it with a wide range of reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, particularly in the context of sustainable and green chemistry .
Properties
IUPAC Name |
4-(hydroxymethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWCPXQZAENQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593832 | |
Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736182-84-6 | |
Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.